molecular formula C13H14N2S B6351797 3-[4-(Methylthio)benzylamino]-pyridine CAS No. 1038232-62-0

3-[4-(Methylthio)benzylamino]-pyridine

Cat. No.: B6351797
CAS No.: 1038232-62-0
M. Wt: 230.33 g/mol
InChI Key: GCGLZLCTJSDJFB-UHFFFAOYSA-N
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Description

3-[4-(Methylthio)benzylamino]-pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a benzylamino group at the 3-position and a methylthio group at the 4-position of the benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Methylthio)benzylamino]-pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Methylthio)benzylamino]-pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(Methylthio)benzylamino]-pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Methylthio)benzylamino]-pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target .

Comparison with Similar Compounds

    4-(Methylthio)benzylamine: Shares the benzylamine and methylthio groups but lacks the pyridine ring.

    3-Aminopyridine: Contains the pyridine ring with an amino group but lacks the benzyl and methylthio groups.

Uniqueness: 3-[4-(Methylthio)benzylamino]-pyridine is unique due to the combination of the pyridine ring with the benzylamino and methylthio groups, which may confer specific chemical and biological properties not found in the similar compounds .

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-16-13-6-4-11(5-7-13)9-15-12-3-2-8-14-10-12/h2-8,10,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGLZLCTJSDJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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